molecular formula C19H18N2O3S B2950255 N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 450362-33-1

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2950255
CAS No.: 450362-33-1
M. Wt: 354.42
InChI Key: CHRUBACZBJLHEV-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that features a thiazole ring, a benzyl group, and a methoxyphenoxyacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenoxyacetamide Moiety: This step may involve the reaction of the thiazole derivative with 4-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and benzyl group can be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-hydroxyphenoxy)acetamide

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-13-18(22)21-19-20-12-17(25-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUBACZBJLHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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